Heptyl acetate

Description

This compound is a carboxylic ester.

This compound has been reported in Zanthoxylum simulans, Zanthoxylum schinifolium, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

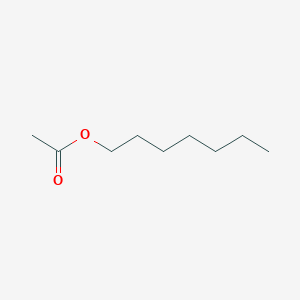

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

heptyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-4-5-6-7-8-11-9(2)10/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZSIDMEHXZRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Record name | HEPTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047124 | |

| Record name | Heptyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Heptyl acetate is a colorless liquid. (USCG, 1999), Liquid, colourless liquid with a herbaceous, green, rose odour | |

| Record name | HEPTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Heptyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/249/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

378.5 °F at 760 mmHg (USCG, 1999), 192.00 to 193.00 °C. @ 760.00 mm Hg | |

| Record name | HEPTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

154 °F (USCG, 1999) | |

| Record name | HEPTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

soluble in alcohol, ether; insoluble in water | |

| Record name | Heptyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/249/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.875 (USCG, 1999) - Less dense than water; will float, 0.87505(15°) | |

| Record name | HEPTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/249/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

112-06-1 | |

| Record name | HEPTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, heptyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6551B78I5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-58.4 °F (USCG, 1999), -50 °C | |

| Record name | HEPTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Heptyl Acetate: A Comprehensive Technical Overview of Chemical Identifiers

Heptyl acetate, a common fragrance and flavoring agent, is an ester recognized for its fruity and floral aroma. This technical guide provides an in-depth overview of its key chemical identifiers and physicochemical properties, crucial for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical and Regulatory Identifiers

The following table summarizes the primary identifiers and properties of this compound, offering a consolidated resource for easy reference and comparison.

| Identifier Type | Identifier |

| CAS Number | 112-06-1[1][2][3][4] |

| EC Number | 203-932-8[1][3] |

| PubChem CID | 8159[2] |

| UNII | 6551B78I5U[1][2] |

| FEMA Number | 2547[3][4] |

| Flavis Number | 9.022[3][4] |

| JECFA Number | 129[4] |

| Synonyms | Acetic Acid Heptyl Ester, n-Heptyl acetate[3] |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₈O₂[2][4] |

| Molecular Weight | 158.24 g/mol [3][4] |

| Boiling Point | 193°C[4] |

| Melting Point | -50°C[4] |

| Density | 0.886 g/cm³[4] |

Logical Relationship of Identifiers

The relationship between the various identifiers for this compound can be visualized as a hierarchical structure, with the chemical entity at the core, defined by its molecular structure and fundamental properties. Regulatory and database-specific identifiers are then assigned to this core entity for different purposes such as safety, food use, and chemical inventory.

References

chemical formula and structure of heptyl acetate

For Researchers, Scientists, and Drug Development Professionals

Heptyl acetate (C9H18O2), also known as acetate C-7, is the ester formed from the condensation of 1-heptanol and acetic acid.[1] It is a colorless liquid soluble in alcohol and is recognized for its characteristic woody, fruity, rum-like odor and a spicy, floral taste.[1] This compound is utilized as a fruit essence flavoring in food products and as a scent component in perfumes.[1] In addition to its role in the flavor and fragrance industry, this compound serves as a solvent for resins and coatings and is used as a reagent or solvent in organic synthesis.[2]

Chemical Formula and Structure

The chemical formula for this compound is C9H18O2.[1][2][3][4] Its structure consists of a heptyl group attached to an acetate moiety.

-

IUPAC Name: this compound[5]

-

SMILES: CCCCCCCOC(=O)C[5]

-

InChI: InChI=1S/C9H18O2/c1-3-4-5-6-7-8-11-9(2)10/h3-8H2,1-2H3[4][5]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C9H18O2 | [1][2][3][4] |

| Molar Mass | 158.24 g/mol | [1][2][3][5] |

| Appearance | Colorless liquid | [2][3][5] |

| Density | 0.886 g/mL at 25 °C | [2] |

| Melting Point | -50 °C (-58 °F; 223 K) | [1][3] |

| Boiling Point | 192 to 193 °C (378 to 379 °F; 465 to 466 K) | [1][2][3] |

| Flash Point | 68 °C (154 °F) | [3][5] |

| Refractive Index | n20/D 1.412 - 1.418 | [2][3] |

| Solubility | Soluble in alcohol and ether; insoluble in water. | [5] |

| Vapor Density | 5.5 (vs air) | [6] |

| Vapor Pressure | 12 mmHg (73 °C) | [6] |

| CAS Number | 112-06-1 | [2][4] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification of heptan-1-ol with acetic acid, using a strong acid catalyst such as sulfuric acid.[3]

Materials:

-

1-Heptanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add 1-heptanol and an excess of glacial acetic acid (e.g., 5 equivalents).[7]

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.[8]

-

Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC).[7]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate.[7]

-

Filter to remove the drying agent and purify the crude product by distillation to obtain pure this compound.[7][8]

Visualization

Below is a diagram representing the chemical structure of this compound, generated using the DOT language.

Caption: Chemical structure of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. ScenTree - this compound (CAS N° 112-06-1) [scentree.co]

- 4. Acetic acid, heptyl ester [webbook.nist.gov]

- 5. This compound | C9H18O2 | CID 8159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound natural, = 98 , FG 112-06-1 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Heptyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl acetate (IUPAC name: this compound) is an organic compound classified as an ester. It is formed from the condensation of 1-heptanol and acetic acid.[1] This colorless liquid is recognized for its characteristic fruity and floral aroma, leading to its widespread use in the flavor and fragrance industries.[1] Beyond its sensory applications, this compound also serves as a specialty solvent in formulations for paints and coatings. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis via Fischer esterification, methods for its analytical characterization, and a summary of its primary applications.

Chemical Identity and Properties

This compound, also known as n-heptyl acetate or acetate C-7, is systematically named this compound according to IUPAC nomenclature.[1][2] Its chemical structure consists of a heptyl group attached to an acetate moiety.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| Synonyms | n-Heptyl acetate, Acetate C-7, Heptyl ethanoate[1] |

| CAS Number | 112-06-1[3] |

| Molecular Formula | C₉H₁₈O₂[3][4] |

| SMILES | CCCCCCCOC(=O)C[3] |

| InChI | InChI=1S/C₉H₁₈O₂/c1-3-4-5-6-7-8-11-9(2)10/h3-8H₂,1-2H₃[3] |

The physical and chemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 158.24 g/mol [3][4] |

| Appearance | Colorless liquid[3][4] |

| Odor | Woody, fruity, rum-like[1] |

| Boiling Point | 192-193 °C[1] |

| Melting Point | -50 °C[1] |

| Density | 0.886 g/mL at 25 °C[3] |

| Refractive Index | 1.411-1.417 at 20 °C[2] |

| Flash Point | 68 °C[4] |

| Solubility | Soluble in alcohol and ether; insoluble in water[2] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of 1-heptanol with acetic acid, using a strong acid catalyst such as sulfuric acid.[4][5] The reaction is reversible and driven to completion by using an excess of one of the reactants or by removing water as it is formed.[6]

Fischer Esterification Signaling Pathway

The following diagram illustrates the key steps in the acid-catalyzed esterification of 1-heptanol and acetic acid.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

1-heptanol

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-heptanol (1.0 molar equivalent) and glacial acetic acid (2.0 molar equivalents).

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (approximately 0.1 molar equivalents) to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.[6]

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether.

-

-

Purification: Purify the crude this compound by fractional distillation to obtain the final product.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Analytical Characterization

The structure and purity of synthesized this compound are typically confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound shows characteristic signals for the protons of the heptyl chain and the acetyl group. The triplet at approximately 4.05 ppm corresponds to the two protons on the carbon adjacent to the ester oxygen. The singlet at around 2.05 ppm is attributed to the three protons of the methyl group in the acetate moiety.[4] The remaining protons of the heptyl chain appear as multiplets between 0.8 and 1.7 ppm.[4]

-

¹³C NMR: The ¹³C NMR spectrum will show a signal for the carbonyl carbon at approximately 171.1 ppm.[4] The carbon of the CH₂ group attached to the oxygen appears at around 64.6 ppm.[3] The methyl carbon of the acetate group is observed near 20.9 ppm.[3] The carbons of the heptyl chain resonate in the upfield region of the spectrum.[3]

Table 3: NMR Data for this compound (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H | ~4.05 (t, 2H), ~2.05 (s, 3H), ~1.2-1.7 (m, 10H), ~0.9 (t, 3H)[3][4] |

| ¹³C | ~171.1 (C=O), ~64.6 (OCH₂), ~31.9, ~29.1, ~28.8, ~26.0, ~22.7, ~14.1 (heptyl chain), ~20.9 (CH₃)[3][4] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.[8] Other significant peaks include C-O stretching vibrations in the region of 1240-1040 cm⁻¹ and C-H stretching vibrations just below 3000 cm⁻¹.[8]

Applications

This compound has a variety of applications across different industries:

-

Flavors and Fragrances: Due to its pleasant fruity and floral scent, it is used as a component in perfumes and as a flavoring agent in food products.[1]

-

Solvents: It serves as a solvent for resins, coatings, paints, and adhesives.[3]

-

Cosmetics: In the cosmetic industry, it is used in the formulation of personal care products.[3]

-

Aromatherapy: It is also found in some essential oil blends and aromatherapy products.[3]

Safety Information

This compound is a combustible liquid and should be handled with appropriate safety precautions. It may be harmful if inhaled, ingested, or absorbed through the skin. It can cause irritation to the eyes, skin, and mucous membranes. When heated to decomposition, it emits acrid smoke and fumes.

Conclusion

This compound is a valuable ester with significant applications in the flavor, fragrance, and chemical industries. Its synthesis via Fischer esterification is a well-established and efficient process. The analytical techniques of NMR and IR spectroscopy are crucial for confirming its structure and purity. This guide provides essential technical information for researchers and professionals working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C9H18O2 | CID 8159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ScenTree - this compound (CAS N° 112-06-1) [scentree.co]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Acetic acid, heptyl ester [webbook.nist.gov]

An In-Depth Technical Guide to the Synthesis of Heptyl Acetate from 1-Heptanol and Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of heptyl acetate, an important ester with applications in the flavor, fragrance, and pharmaceutical industries. The primary focus is on the Fischer-Speier esterification of 1-heptanol with acetic acid, a classic and widely used method. This document details the underlying chemical principles, experimental protocols, and data on reaction parameters, offering a practical resource for laboratory synthesis.

Introduction

This compound (also known as n-heptyl acetate or acetate C-7) is a colorless liquid with a characteristic fruity, pear-like aroma.[1] It is formed through the condensation reaction of 1-heptanol and acetic acid.[1] The most common and economically viable method for its synthesis on a laboratory and industrial scale is the Fischer-Speier esterification. This reversible reaction is typically catalyzed by a strong Brønsted acid, such as concentrated sulfuric acid.[2] The equilibrium nature of the reaction necessitates strategies to drive the formation of the ester product, such as using an excess of one reactant or removing water as it is formed.[3]

Alternative, "greener" synthetic routes are also being explored, including the use of solid acid catalysts like ion-exchange resins and enzymatic catalysis by lipases, which offer advantages in terms of milder reaction conditions and easier catalyst separation.[4][5]

Reaction Mechanism and Stoichiometry

The synthesis of this compound from 1-heptanol and acetic acid is a classic example of Fischer-Speier esterification. The overall balanced chemical equation is:

CH₃COOH + CH₃(CH₂)₅CH₂OH ⇌ CH₃COO(CH₂)₆CH₃ + H₂O

The reaction is an equilibrium process, and to favor the formation of the this compound product, Le Châtelier's principle is applied. This is typically achieved by using a molar excess of the less expensive reactant, which in this case is usually acetic acid.

Data Presentation

The following tables summarize the key physical and chemical properties of the reactants and the product, as well as typical reaction parameters for the synthesis of this compound.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |

| 1-Heptanol | 116.20 | 176 | 0.822 |

| Acetic Acid | 60.05 | 118 | 1.049 |

| This compound | 158.24 | 192-193 | 0.886 |

Table 2: Typical Reaction Conditions for Fischer Esterification of 1-Heptanol

| Parameter | Condition |

| Catalyst | Concentrated Sulfuric Acid |

| Reactant Molar Ratio (Acetic Acid : 1-Heptanol) | 2:1 |

| Catalyst Loading (molar eq. to 1-heptanol) | 0.1 |

| Temperature (°C) | 100-110 (Reflux) |

| Reaction Time (hours) | 4-6 |

| Work-up | Neutralization with NaHCO₃, washing with brine |

| Purification | Distillation |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via Fischer esterification using a sulfuric acid catalyst.

Materials and Equipment

-

1-Heptanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated Sodium Chloride solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar, combine 1-heptanol (1.0 molar equivalent) and glacial acetic acid (2.0 molar equivalents).

-

Catalyst Addition : While stirring the mixture, slowly and carefully add concentrated sulfuric acid (0.1 molar equivalents). The addition is exothermic and should be done with caution.

-

Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux with continuous stirring for 4 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up :

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel.

-

Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted acetic acid. Caution: Carbon dioxide gas will be evolved, causing pressure buildup. Vent the separatory funnel frequently. Continue adding the bicarbonate solution until the effervescence ceases.

-

Separate the aqueous layer and wash the organic layer with brine.

-

-

Drying and Solvent Removal :

-

Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Purification :

-

The crude this compound can be purified by fractional distillation to obtain the final product. Collect the fraction boiling at 192-193 °C.

-

Visualization of the Process

Fischer Esterification Signaling Pathway

Caption: The reaction mechanism of Fischer esterification for this compound synthesis.

Experimental Workflow

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from 1-heptanol and acetic acid via Fischer-Speier esterification is a robust and well-established method. By carefully controlling reaction conditions, such as reactant ratios, catalyst concentration, and reaction time, high yields of the desired ester can be achieved. The detailed protocol and workflow provided in this guide serve as a practical resource for researchers and professionals in the field of chemical synthesis. Further research into greener catalytic systems continues to be an area of interest to improve the environmental footprint of this important industrial process.

References

biosynthesis pathways leading to heptyl acetate

An In-depth Technical Guide on the Biosynthesis Pathways Leading to Heptyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a carboxylic acid ester with the characteristic scent of pear and apricot, finding applications in the fragrance and flavor industries.[1][2] While chemical synthesis routes are well-established, there is growing interest in understanding and engineering its biological production pathways for sustainable and potentially novel applications. This technical guide provides a comprehensive overview of the plausible biosynthetic pathways leading to this compound, drawing upon established principles of fatty acid metabolism and ester biosynthesis in various organisms. Due to the limited direct research on this compound biosynthesis, this guide presents a hypothesized pathway supported by data from analogous enzyme systems and outlines detailed experimental protocols for its investigation and validation.

Hypothesized Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed as a two-stage process: the formation of the alcohol precursor, 1-heptanol, followed by its esterification with acetyl-CoA.

Stage 1: Formation of 1-Heptanol via Fatty Acid β-Oxidation

The C7 alcohol, 1-heptanol, is likely derived from the β-oxidation of longer-chain fatty acids, such as linoleic acid. This pathway involves a series of enzymatic reactions that shorten the fatty acid chain by two-carbon units.

-

Lipoxygenase Action: The pathway is initiated by the action of lipoxygenases on an unsaturated fatty acid like linoleic acid, leading to the formation of a hydroperoxide.

-

Hydroperoxide Lyase Cleavage: The resulting hydroperoxide is then cleaved by a hydroperoxide lyase, yielding shorter-chain aldehydes.

-

β-Oxidation Cascade: The aldehyde products enter the β-oxidation cycle, where they are sequentially oxidized, hydrated, and cleaved to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. For the generation of a C7 precursor, a modified or incomplete β-oxidation pathway is likely involved.

-

Reduction to 1-Heptanol: The resulting seven-carbon acyl-CoA or a related aldehyde is then reduced to 1-heptanol. This reduction can be catalyzed by alcohol dehydrogenases (ADHs) or other reductases.

Stage 2: Esterification to this compound

The final step in the biosynthesis is the esterification of 1-heptanol with acetyl-CoA.

-

Alcohol Acyltransferase (AAT) Activity: An alcohol acyltransferase (AAT) catalyzes the transfer of the acetyl group from acetyl-CoA to 1-heptanol, forming this compound and releasing Coenzyme A.[3] AATs are a diverse family of enzymes known to be involved in the formation of volatile esters in fruits and other plants.[4][5]

Data Presentation: Quantitative Data on Analogous Enzyme Systems

Direct quantitative data for the biosynthesis of this compound is scarce. The following tables summarize kinetic data for relevant alcohol acyltransferases (AATs) from different sources, which can serve as a proxy for understanding the potential efficiency of the esterification step.

Table 1: Michaelis-Menten Constants (Km) of Alcohol Acyltransferase (AAT) from Fragaria x ananassa cv. Oso Grande for Various Alcohols (with Acetyl-CoA as co-substrate)[5]

| Alcohol Substrate | Km (mM) |

| Butanol | 2.50 |

| Pentanol | 1.80 |

| Hexanol | 1.10 |

| Heptanol | 0.73 |

| Octanol | 0.85 |

| Nonanol | 1.20 |

Table 2: Michaelis-Menten Constants (Km) of Alcohol Acyltransferase (AAT) from Fragaria x ananassa cv. Oso Grande for Various Acyl-CoAs (with Hexanol as co-substrate)[5]

| Acyl-CoA Substrate | Km (mM) |

| Acetyl-CoA | 0.85 |

| Propanoyl-CoA | 0.72 |

| Butanoyl-CoA | 0.60 |

| Pentanoyl-CoA | 0.51 |

| Hexanoyl-CoA | 0.41 |

Table 3: Production of Acetate Esters in Engineered Escherichia coli Expressing Saccharomyces cerevisiae ATF1[6]

| Alcohol Fed | Ester Produced | Titer (g/L) | Yield (g/g glucose) |

| Propanol | Propyl acetate | 3.9 | 0.155 |

| Isobutanol | Isobutyl acetate | 17.2 | - |

| Isoamyl alcohol | Isoamyl acetate | - | - |

Experimental Protocols

Protocol 1: Heterologous Expression and In Vitro Characterization of a Candidate Alcohol Acyltransferase (AAT)

This protocol describes the expression of a candidate AAT gene in E. coli and the subsequent in vitro assay of its activity with 1-heptanol.

1. Gene Cloning and Expression Vector Construction:

- Isolate the candidate AAT gene from the source organism (e.g., via PCR from cDNA).

- Clone the gene into a suitable E. coli expression vector (e.g., pET series) with an affinity tag (e.g., His-tag) for purification.

2. Heterologous Expression in E. coli:

- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

- Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.

3. Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

- Clarify the lysate by centrifugation.

- Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column.

- Elute the purified protein and dialyze against a storage buffer.

4. In Vitro Enzyme Assay:

- Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a defined concentration of purified AAT enzyme, acetyl-CoA, and 1-heptanol.

- Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

- Stop the reaction by adding a quenching solution (e.g., an organic solvent like hexane containing an internal standard).

- Extract the this compound into the organic solvent.

- Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to quantify the amount of this compound produced.[7]

Protocol 2: In Vivo Production of this compound in Engineered Microorganisms

This protocol outlines the engineering of E. coli or Saccharomyces cerevisiae for the production of this compound.

1. Strain Engineering:

- Introduce the gene for a selected AAT (e.g., from strawberry or yeast) into the microbial host.[8][9]

- If the host does not natively produce sufficient 1-heptanol, co-express genes for the 1-heptanol biosynthetic pathway (e.g., enzymes from a modified fatty acid degradation pathway).

- Consider deletions of competing pathways to enhance the precursor pool (e.g., knocking out genes involved in fatty acid elongation or degradation to other products).[10][11]

2. Fermentation:

- Culture the engineered strain in a suitable fermentation medium containing a carbon source (e.g., glucose).

- If the strain is engineered to only express the AAT, supplement the medium with 1-heptanol.

- Incubate the culture under controlled conditions (temperature, pH, aeration).

3. Product Extraction and Quantification:

- At desired time points, take samples from the fermentation broth.

- Extract the this compound from the culture medium using an organic solvent (e.g., ethyl acetate or hexane) with an internal standard.

- Analyze the organic extract by GC-MS to determine the concentration of this compound.[12]

Mandatory Visualization

Caption: Hypothesized biosynthetic pathway of this compound.

Caption: Experimental workflow for AAT characterization.

Caption: Workflow for in vivo production of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of Esters in Escherichia coli Using Citrate Synthase Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Renewable fatty acid ester production in Clostridium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aimspress.com [aimspress.com]

- 11. Systems metabolic engineering design: Fatty acid production as an emerging case study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

A Technical Guide to Heptyl Acetate: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl acetate (C9H18O2) is an organic compound classified as an ester. It is formed from the condensation of 1-heptanol and acetic acid.[1][2] This colorless liquid is soluble in alcohol and ether but insoluble in water.[3] It possesses a characteristic woody, fruity, and rum-like odor with a spicy, floral taste, making it a common ingredient in the flavor and fragrance industries.[1][2] This technical guide provides an in-depth overview of this compound, including its common synonyms, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its applications.

Chemical Identification and Synonyms

This compound is known by a variety of names in scientific literature and commercial contexts. Proper identification is crucial for accurate research and development.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 112-06-1 | [1] |

| Molecular Formula | C9H18O2 | [4] |

| Molecular Weight | 158.24 g/mol | [4] |

-

n-Heptyl acetate

-

Heptyl ethanoate

-

Acetic acid, heptyl ester

-

Acetate C-7

-

Heptanyl acetate

-

1-Heptyl acetate

-

Acetic acid n-heptyl ester

-

Heptanol acetate

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 192 to 193 °C (378 to 379 °F; 465 to 466 K) | [1] |

| Melting Point | -50 °C (-58 °F; 223 K) | [1] |

| Density | 0.862 - 0.872 g/cm³ | [1] |

| Flash Point | 68 °C (154 °F) | [7] |

| Refractive Index | 1.412 - 1.418 @ 20°C | [7] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol details the synthesis of this compound from 1-heptanol and acetic acid using an acid catalyst.

Materials:

-

1-heptanol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 1-heptanol and a 1.5 molar excess of glacial acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the alcohol weight) while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines a method for the identification and quantification of this compound in a sample matrix.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Injector: Split/splitless injector at 250°C with a split ratio of 20:1

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

MS Transfer Line: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Scan or Selected Ion Monitoring (SIM)

Sample Preparation (Headspace Analysis):

-

Accurately weigh 1 gram of the sample into a 20 mL headspace vial.

-

If an internal standard is used, add a known concentration of a suitable standard (e.g., d4-ethyl acetate).

-

Seal the vial with a PTFE/silicone septum and aluminum cap.

-

Equilibrate the vial in a headspace autosampler at 80°C for 15 minutes.

-

Inject the headspace vapor into the GC-MS system.

Applications and Logical Relationships

This compound's primary applications stem from its distinct aroma and flavor profile. It is also used in the study of insect chemical ecology.

-

Flavors and Fragrances: A significant component in artificial fruit essences and perfumes.[2]

-

Food Additive: Used as a flavoring agent in a variety of food products.[3]

-

Insect Attractants: While not a pheromone itself, this compound is structurally related to various insect pheromones, which are often acetate esters. Its aroma can be a component of attractant lures for certain pests.

Conclusion

This compound is a well-characterized ester with significant applications in the flavor and fragrance industries. The provided protocols for its synthesis and analysis offer a foundation for researchers and professionals working with this compound. While not directly implicated in major biological signaling pathways, its structural similarity to insect pheromones suggests potential for further research in chemical ecology and pest management.

References

An In-depth Technical Guide to the Functional Group Classification of Heptyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl acetate (C9H18O2) is an organic compound valued for its characteristic fruity and floral aroma, leading to its use in the fragrance and flavor industries.[1][2] From a chemical standpoint, the functionality of this compound dictates its reactivity, physical properties, and potential applications in various scientific fields, including drug development where ester-containing molecules are prevalent. This guide provides a detailed classification of this compound based on its functional group, supported by experimental protocols for its synthesis and characterization, quantitative data, and logical diagrams.

Functional Group Classification

This compound is classified as a carboxylic acid ester .[3] This classification is determined by the presence of an ester functional group, which consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to another carbon atom. The general structure of an ester is R-COOR'. In this compound, the 'R' group is a methyl group (from acetic acid), and the 'R'' group is a heptyl group (from 1-heptanol).

The ester functional group is a derivative of a carboxylic acid, where the hydroxyl (-OH) group is replaced by an alkoxy (-OR') group. This structural feature is central to the chemical behavior of this compound.

Physicochemical and Spectroscopic Data

The functional group of a molecule largely determines its physical and spectroscopic properties. The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.24 g/mol |

| Boiling Point | 192-193 °C |

| Melting Point | -50.2 °C |

| Density | 0.886 g/mL at 25 °C |

| Refractive Index | n20/D 1.415 |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 0.89 (t, 3H), 1.29 (m, 8H), 1.60 (m, 2H), 2.04 (s, 3H), 4.05 (t, 2H) |

| ¹³C NMR (CDCl₃, 15.09 MHz) | δ (ppm): 14.07, 20.90, 22.69, 26.04, 28.81, 29.06, 31.89, 64.64, 170.97[4] |

| IR Absorption | ~1740 cm⁻¹ (C=O stretch) |

Experimental Protocols

The synthesis and characterization of this compound provide practical confirmation of its functional group. The most common method for its preparation is the Fischer esterification.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 1-heptanol and glacial acetic acid using a strong acid catalyst.

Materials:

-

1-heptanol

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene (for Dean-Stark trap)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-heptanol (1.0 molar equivalent) and an excess of glacial acetic acid (e.g., 3.0 molar equivalents). To facilitate the removal of water and drive the equilibrium towards the product, a Dean-Stark apparatus is filled with toluene and attached to the flask and a reflux condenser.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3 mol% relative to the 1-heptanol).

-

Reflux: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Continue the reflux until no more water is collected in the trap, indicating the reaction is nearing completion.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with diethyl ether or ethyl acetate.

-

Transfer the diluted mixture to a separatory funnel and carefully wash with a saturated solution of sodium bicarbonate to neutralize the unreacted acetic acid and the sulfuric acid catalyst. Vent the separatory funnel frequently to release the CO₂ gas produced.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent and excess toluene using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

-

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using the following spectroscopic methods:

-

Infrared (IR) Spectroscopy: Acquire an IR spectrum of the purified product. The presence of a strong absorption band around 1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. The spectrum should show characteristic signals corresponding to the different protons in the this compound molecule, as listed in the data table.

-

¹³C NMR: Acquire a ¹³C NMR spectrum to confirm the number and types of carbon atoms in the molecule. The chemical shifts should be consistent with the values provided in the data table.

-

Signaling Pathways and Logical Relationships

The classification of this compound can be visualized through a logical relationship diagram.

Caption: Logical classification of this compound.

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

References

An In-depth Technical Guide to the Isomers and Stereoisomers of Heptyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Heptyl acetate, a common fragrance and flavoring agent, exists as a multitude of structural and stereoisomers, each with potentially unique physicochemical and biological properties. This guide provides a comprehensive overview of the isomeric landscape of this compound, detailing the structural variations and stereochemical complexities. The information presented herein is intended to serve as a foundational resource for researchers in fields ranging from medicinal chemistry and drug discovery to materials science and analytical chemistry.

Structural Isomers of this compound

This compound is an ester with the chemical formula C₉H₁₈O₂. The isomeric diversity of this compound arises from the various possible arrangements of the seven-carbon heptyl group. These structural isomers are derived from the corresponding isomers of heptanol. There are 39 structural isomers of heptanol, which consequently give rise to 39 structural isomers of this compound.

The structural isomers can be broadly categorized based on the carbon skeleton of the heptyl group:

-

Linear Chain: n-heptyl acetate is the straight-chain isomer.

-

Branched Chains: The remaining isomers feature branched carbon chains, including methylhexyl, ethylpentyl, dimethylpentyl, and trimethylbutyl backbones.

A systematic nomenclature is crucial for distinguishing between these isomers. The IUPAC naming convention is used throughout this guide.

Stereoisomers of this compound

Many of the structural isomers of this compound possess one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). A chiral center is a carbon atom bonded to four different groups. The presence of 'n' chiral centers in a molecule can result in up to 2ⁿ stereoisomers.

For example, 2-heptyl acetate has a chiral center at the second carbon atom of the heptyl chain, and therefore exists as a pair of enantiomers: (R)-2-heptyl acetate and (S)-2-heptyl acetate. These enantiomers can exhibit different biological activities and sensory properties.

The following table summarizes the structural isomers of this compound and the number of possible stereoisomers for each.

Data Presentation: Isomers of this compound

| IUPAC Name of this compound Isomer | Structure of Heptyl Group | Chiral Centers | Number of Stereoisomers |

| Linear Isomers | |||

| Heptan-1-yl acetate (n-heptyl acetate) | CH₃(CH₂)₆- | 0 | 1 |

| Heptan-2-yl acetate | CH₃CH(OAc)(CH₂)₄CH₃ | 1 | 2 |

| Heptan-3-yl acetate | CH₃CH₂CH(OAc)(CH₂)₃CH₃ | 1 | 2 |

| Heptan-4-yl acetate | (CH₃CH₂CH₂)₂CH(OAc) | 1 | 2 |

| Methylhexyl Acetates | |||

| 2-Methylhexan-1-yl acetate | (CH₃)₂CH(CH₂)₃CH₂- | 1 | 2 |

| 3-Methylhexan-1-yl acetate | CH₃CH₂CH(CH₃)(CH₂)₂CH₂- | 1 | 2 |

| 4-Methylhexan-1-yl acetate | CH₃(CH₂)₂CH(CH₃)CH₂CH₂- | 1 | 2 |

| 5-Methylhexan-1-yl acetate | (CH₃)₂CHCH₂CH₂CH₂CH₂- | 0 | 1 |

| 2-Methylhexan-2-yl acetate | CH₃C(OAc)(CH₃)(CH₂)₃CH₃ | 0 | 1 |

| 3-Methylhexan-2-yl acetate | CH₃CH(OAc)CH(CH₃)(CH₂)₂CH₃ | 2 | 4 |

| 4-Methylhexan-2-yl acetate | CH₃CH(OAc)CH₂CH(CH₃)CH₂CH₃ | 2 | 4 |

| 5-Methylhexan-2-yl acetate | CH₃CH(OAc)(CH₂)₂CH(CH₃)₂ | 1 | 2 |

| 2-Methylhexan-3-yl acetate | CH₃CH₂CH(OAc)CH(CH₃)CH₂CH₃ | 2 | 4 |

| 3-Methylhexan-3-yl acetate | (CH₃CH₂)₂C(OAc)CH₂CH₃ | 0 | 1 |

| 4-Methylhexan-3-yl acetate | CH₃CH₂CH(OAc)CH₂CH(CH₃)₂ | 2 | 4 |

| 5-Methylhexan-3-yl acetate | (CH₃)₂CHCH(OAc)CH₂CH₂CH₃ | 1 | 2 |

| Ethylpentyl Acetates | |||

| 2-Ethylpentan-1-yl acetate | CH₃(CH₂)₂CH(CH₂CH₃)CH₂- | 1 | 2 |

| 3-Ethylpentan-1-yl acetate | (CH₃CH₂)₂CHCH₂CH₂- | 0 | 1 |

| 2-Ethylpentan-2-yl acetate | CH₃C(OAc)(CH₂CH₃)(CH₂)₂CH₃ | 0 | 1 |

| 3-Ethylpentan-2-yl acetate | CH₃CH(OAc)CH(CH₂CH₃)₂ | 1 | 2 |

| 3-Ethylpentan-3-yl acetate | (CH₃CH₂)₃C(OAc) | 0 | 1 |

| Dimethylpentyl Acetates | |||

| 2,2-Dimethylpentan-1-yl acetate | (CH₃)₃C(CH₂)₂CH₂- | 0 | 1 |

| 2,3-Dimethylpentan-1-yl acetate | CH₃CH₂CH(CH₃)CH(CH₃)CH₂- | 2 | 4 |

| 2,4-Dimethylpentan-1-yl acetate | (CH₃)₂CHCH₂CH(CH₃)CH₂- | 1 | 2 |

| 3,3-Dimethylpentan-1-yl acetate | CH₃CH₂C(CH₃)₂(CH₂)₂- | 0 | 1 |

| 4,4-Dimethylpentan-1-yl acetate | (CH₃)₃CCH₂CH₂CH₂- | 0 | 1 |

| 2,2-Dimethylpentan-3-yl acetate | CH₃CH₂CH(OAc)C(CH₃)₂CH₃ | 1 | 2 |

| 2,3-Dimethylpentan-2-yl acetate | CH₃C(OAc)(CH₃)CH(CH₃)CH₂CH₃ | 1 | 2 |

| 2,4-Dimethylpentan-2-yl acetate | CH₃C(OAc)(CH₃)CH₂CH(CH₃)₂ | 1 | 2 |

| 3,3-Dimethylpentan-2-yl acetate | CH₃CH(OAc)C(CH₃)₂CH₂CH₃ | 1 | 2 |

| 4,4-Dimethylpentan-2-yl acetate | CH₃CH(OAc)CH₂C(CH₃)₃ | 1 | 2 |

| 2,3-Dimethylpentan-3-yl acetate | (CH₃CH₂)₂C(OAc)CH(CH₃)₂ | 1 | 2 |

| Ethylmethylbutyl Acetates | |||

| 2-Ethyl-3-methylbutan-1-yl acetate | (CH₃)₂CHCH(CH₂CH₃)CH₂- | 1 | 2 |

| 3-Ethyl-2-methylbutan-1-yl acetate | CH₃CH(CH₂CH₃)CH(CH₃)CH₂- | 2 | 4 |

| Trimethylbutyl Acetates | |||

| 2,2,3-Trimethylbutan-1-yl acetate | (CH₃)₂CHC(CH₃)₂CH₂- | 1 | 2 |

| 2,3,3-Trimethylbutan-1-yl acetate | CH₃C(CH₃)₂CH(CH₃)CH₂- | 1 | 2 |

| 3,3-Dimethylbutan-2-yl acetate | (CH₃)₃CCH(OAc)CH₃ | 1 | 2 |

| Neopentyl-like Acetate | |||

| 2,2-Dimethylpropan-1-yl acetate | (CH₃)₃CCH₂- | 0 | 1 |

Physicochemical Properties of Selected this compound Isomers

| Property | Value | Reference |

| n-Heptyl Acetate | ||

| Molecular Formula | C₉H₁₈O₂ | [1][2] |

| Molar Mass | 158.24 g/mol | [1][2] |

| Boiling Point | 192-193 °C | [1][2] |

| Melting Point | -50 °C | [1][2] |

| Density | 0.862 - 0.872 g/cm³ | [1][2] |

| Refractive Index (n20/D) | 1.415 | |

| Vapor Pressure | 12 mmHg (73 °C) | |

| Solubility | Soluble in alcohol and ether; insoluble in water. |

Experimental Protocols

General Synthesis of this compound Isomers via Fischer Esterification

The most common method for synthesizing this compound isomers is the Fischer esterification of the corresponding heptanol isomer with acetic acid, using an acid catalyst.

Materials:

-

Heptanol isomer (e.g., 1-heptanol, 2-heptanol)

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus (optional, for removal of water)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine the heptanol isomer and a slight excess of glacial acetic acid (e.g., 1.2 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Set up the apparatus for reflux. If a Dean-Stark trap is used, fill the side arm with a suitable solvent (e.g., toluene) to azeotropically remove the water formed during the reaction.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water to remove excess acetic acid and sulfuric acid.

-

Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash again with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation to obtain the pure product.

Mandatory Visualizations

Isomeric Relationships of this compound

Caption: Classification of this compound isomers.

General Experimental Workflow for this compound Synthesis

Caption: Fischer esterification workflow.

References

The Role of Heptyl Acetate as a Plant Volatile Organic Compound: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heptyl acetate, a carboxylic acid ester with the molecular formula C₉H₁₈O₂, is a naturally occurring volatile organic compound (VOC) found in a variety of plants. It contributes to the characteristic aroma of many fruits and flowers, including apples, pears, and ginger.[1][2] Beyond its role in plant fragrance, this compound is increasingly recognized for its significance in mediating plant-insect and plant-plant interactions. This technical guide provides a comprehensive overview of the biosynthesis, emission, and ecological functions of this compound, with a focus on its potential applications in agriculture and drug development. The guide includes a summary of available quantitative data, detailed experimental protocols for its study, and visualizations of relevant biological pathways and experimental workflows.

Biosynthesis and Regulation of this compound

The biosynthesis of this compound, like other volatile esters in plants, is primarily accomplished through the fatty acid degradation pathway and the subsequent action of alcohol acyltransferases (AATs). While the specific enzymes responsible for the final step of this compound synthesis have not been definitively identified in all plant species, research on related esters in fruits like apples provides a strong model.

The proposed biosynthetic pathway begins with the production of heptanol, a seven-carbon alcohol, which is then esterified with acetyl-CoA to form this compound. The biosynthesis of straight-chain alcohols like heptanol is believed to originate from the lipoxygenase (LOX) pathway, which involves the oxidative cleavage of fatty acids.

The final and crucial step is catalyzed by an alcohol acyltransferase (AAT). In apple (Malus pumila), the enzyme MpAAT1 has been shown to be responsible for the production of a variety of straight-chain and branched-chain esters.[1][3] While its primary substrates are shorter and medium-chain alcohols (C3-C10), its activity with a range of alcohols suggests it, or a homologous enzyme, is a likely candidate for this compound synthesis.[1][3] The expression of AAT genes is often developmentally regulated, with a significant increase in transcription during fruit ripening, and can also be induced by biotic and abiotic stresses.[3][4] Transcription factors from families such as MYB, bHLH, and AP2/ERF are known to regulate the expression of genes involved in secondary metabolite biosynthesis in response to various stimuli.[5][6][7]

References

- 1. Induced emissions of apple fruit volatiles by the codling moth: changing patterns with different time periods after infestation and different larval instars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Transcriptional responses of Arabidopsis thaliana to chewing and sucking insect herbivores [frontiersin.org]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. A Comprehensive Review of Advances in Semiochemical Exploitation for Insect Pest Management | Journal of Advances in Biology & Biotechnology [journaljabb.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Olfactory Profile of Heptyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl acetate (C9H18O2), also known as acetate C-7, is a carboxylic acid ester that contributes significantly to the characteristic aroma of various fruits and is widely used as a flavoring and fragrance agent. An accurate understanding of its olfactory profile is crucial for its effective application in the food, beverage, and perfume industries, as well as for research into olfaction and sensory science. This technical guide provides a comprehensive overview of the olfactory characteristics of this compound, detailing its scent profile, odor thresholds, and the experimental methodologies used for its assessment. Furthermore, it delves into the general signaling pathway responsible for the perception of such esters.

Olfactory Profile of this compound

This compound is characterized by a complex and multifaceted olfactory profile. Its primary descriptors are overwhelmingly fruity, with specific notes of pear and apricot being frequently cited.[1][2][3] Beyond its core fruitiness, the scent is often described as having woody, green, and slightly floral nuances.[3][4] Some sources also report a rum-like quality and a spicy, aldehydic character.[2][3]

Quantitative Olfactory Data

The potency of an odorant is quantified by its odor threshold, the minimum concentration at which it can be detected. The available data for this compound is summarized in the table below.

| Parameter | Value | Method | Reference |

| Odor Detection Threshold | 320 ppb (parts per billion) | Not Specified | [5] |

Experimental Protocols for Olfactory Analysis

The characterization of this compound's olfactory profile relies on a combination of instrumental and sensory analysis techniques. These methodologies are essential for isolating, identifying, and describing the sensory impact of this volatile compound.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[6] This allows for the identification of odor-active compounds in a complex mixture.

Methodology:

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., diethyl ether or ethanol) is prepared. For complex matrices like fruit juices, a headspace solid-phase microextraction (HS-SPME) can be used to extract volatile compounds.[7]

-

Gas Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to separate the volatile compounds based on their boiling points and polarity. A typical temperature program might start at 40°C and ramp up to 250°C.

-

Olfactometric Detection: The effluent from the GC column is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a sniffing port. A trained sensory panelist sniffs the effluent from the sniffing port and records the retention time and a descriptor for each odor detected.

-

Data Analysis: The data from the detector and the olfactometry are combined to create an aromagram, which shows the odor-active regions of the chromatogram. The intensity and duration of the odors can also be recorded.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rapid Deorphanization of Human Olfactory Receptors in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 112-06-1 [thegoodscentscompany.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. ScenTree - this compound (CAS N° 112-06-1) [scentree.co]

- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Analysis of Heptyl Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Heptyl acetate (C9H18O2, Molar Mass: 158.24 g/mol ) is an ester known for its characteristic fruity, pear-like aroma, making it a significant compound in the flavor and fragrance industries.[1] It is also utilized in the formulation of certain drug products. Accurate and sensitive quantification of this compound is crucial for quality control in these sectors. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for volatile and semi-volatile compounds like this compound, offering high sensitivity, selectivity, and structural elucidation for unambiguous identification.[1] This document provides a comprehensive protocol for the analysis of this compound using GC-MS, tailored for researchers, scientists, and professionals in drug development.

Experimental Protocols

Effective analysis of this compound by GC-MS is contingent on appropriate sample preparation and optimized instrument parameters.

Sample Preparation

The choice of sample preparation is dictated by the sample matrix. The goal is to efficiently extract this compound while minimizing interferences.

1. Headspace Solid-Phase Microextraction (HS-SPME)

This solvent-free technique is ideal for extracting volatile compounds from complex liquid and solid samples.[2]

-

Sample Aliquoting: Weigh 1-5 grams of the homogenized sample (e.g., fruit puree, diluted essential oil, or ground plant material) into a 20 mL headspace vial.[2] For liquid samples, pipette 5 mL into the vial.[1]

-

Internal Standard Spiking: Introduce a known concentration of a suitable internal standard, such as a deuterated analog of this compound or another compound with similar chemical properties not present in the sample.[2]

-

Matrix Modification: Add 1 gram of sodium chloride (NaCl) to the vial to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.[1]

-

Equilibration: Seal the vial and incubate it in a heated agitator at 60°C for 30 minutes to allow for the equilibration of volatile compounds in the headspace.[1]

-

Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 15 minutes under continuous agitation and heating.[1]

-

Desorption: Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[1]

2. Liquid-Liquid Extraction (LLE)